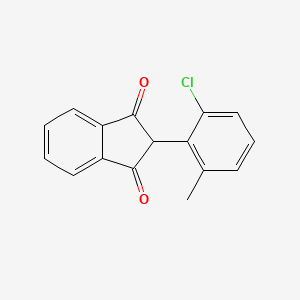
Bis(2,6-dichlorobenzoyl) Peroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,6-dichlorobenzoyl) Peroxide is an organic peroxide compound with the chemical formula C14H6Cl4O4. It is widely used in various industrial applications, particularly in the production of silicone rubbers due to its ability to create crosslinks even at low temperatures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(2,6-dichlorobenzoyl) Peroxide can be synthesized through the reaction of 2,6-dichlorobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring a controlled addition of reagents to avoid explosive reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is carefully monitored to ensure safety and high yield. The compound is often produced as a paste in silicone oil to enhance its stability and ease of handling .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,6-dichlorobenzoyl) Peroxide primarily undergoes decomposition reactions, where it breaks down into radical species. These radicals can initiate polymerization reactions, making the compound useful as a polymerization initiator .
Common Reagents and Conditions
The decomposition of this compound can be triggered by heat or the presence of reducing agents. The reaction conditions typically involve temperatures ranging from 60°C to 112°C, depending on the desired rate of decomposition .
Major Products Formed
The major products formed from the decomposition of this compound are 2,6-dichlorobenzoic acid and oxygen radicals. These radicals can further react with other compounds, leading to various polymerization and crosslinking reactions .
Aplicaciones Científicas De Investigación
Bis(2,6-dichlorobenzoyl) Peroxide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Bis(2,6-dichlorobenzoyl) Peroxide involves the cleavage of the peroxide bond to form two benzoyloxy radicals. These radicals can initiate polymerization reactions by interacting with unsaturated bonds in polymers, leading to crosslinking and the formation of stable polymer networks .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2,4-dichlorobenzoyl) Peroxide: Similar in structure but with chlorine atoms at different positions.
Dibenzoyl Peroxide: A widely used peroxide in the polymer industry, known for its effectiveness in initiating polymerization reactions.
Uniqueness
Bis(2,6-dichlorobenzoyl) Peroxide is unique due to its ability to create crosslinks at lower temperatures compared to other peroxides. This property makes it particularly valuable in the production of silicone rubbers, where low-temperature curing is essential .
Propiedades
Número CAS |
33925-07-4 |
|---|---|
Fórmula molecular |
C14H6Cl4O4 |
Peso molecular |
380.0 g/mol |
Nombre IUPAC |
(2,6-dichlorobenzoyl) 2,6-dichlorobenzenecarboperoxoate |
InChI |
InChI=1S/C14H6Cl4O4/c15-7-3-1-4-8(16)11(7)13(19)21-22-14(20)12-9(17)5-2-6-10(12)18/h1-6H |
Clave InChI |
WEIXKLVTHYSLMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C(=O)OOC(=O)C2=C(C=CC=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13667409.png)
![2,3,6,8-Tetrachloropyrido[2,3-b]pyrazine](/img/structure/B13667427.png)

![7-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13667435.png)






![4-Bromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13667472.png)
![3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13667476.png)

